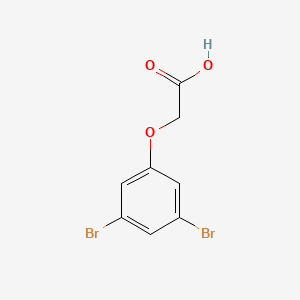

(3,5-Dibromophenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7507-35-9 |

|---|---|

Molecular Formula |

C8H6Br2O3 |

Molecular Weight |

309.94 g/mol |

IUPAC Name |

2-(3,5-dibromophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

BPRVCXMJWDJILK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dibromophenoxy Acetic Acid

Established Synthetic Routes for (3,5-Dibromophenoxy)acetic Acid

The synthesis of this compound has been approached through several established methods, primarily involving the bromination of a pre-formed phenoxyacetic acid core or building the molecule through a multi-step sequence.

Phenoxyacetic Acid Bromination Strategies

A common and direct method for synthesizing this compound is the electrophilic bromination of phenoxyacetic acid. This reaction typically employs elemental bromine or other brominating agents in the presence of a suitable solvent. The substitution pattern is directed by the activating nature of the ether oxygen, favoring substitution at the ortho and para positions. To achieve the desired 3,5-dibromo substitution, reaction conditions must be carefully controlled to promote disubstitution.

Studies have shown that the choice of brominating agent and reaction medium can significantly influence the outcome. For instance, the use of bromine in acetic acid is a conventional approach. doubtnut.com The reaction of bromide ions with an oxidizing agent like peracetic acid can generate free bromine, which then reacts with phenol (B47542) derivatives to form brominated compounds, including dibromophenols. nih.gov

Multi-Step Synthetic Approaches and Yield Optimization

Multi-step syntheses offer greater control over the regioselectivity of bromination. A typical sequence involves the bromination of a suitable phenol precursor, followed by etherification with a haloacetic acid derivative. For example, 3,5-dibromophenol (B1293799) can be reacted with an alkali salt of chloroacetic or bromoacetic acid to yield the target compound.

Optimization of these multi-step routes is crucial for maximizing yield and purity. This includes fine-tuning reaction parameters such as temperature, reaction time, and the choice of base and solvent. For instance, a patent describes a method for synthesizing phenoxyacetic acid derivatives with yields greater than 95% and purity exceeding 98% by reacting a phenol salt with a chloroacetic acid salt, followed by chlorination. google.compatsnap.comgoogle.comwipo.int While this patent focuses on chlorination, the principles of optimizing the initial phenoxyacetic acid synthesis are transferable.

Advanced Synthetic Methodologies and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for preparing phenoxyacetic acid derivatives.

Catalytic Approaches in Phenoxyacetic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis. Various catalysts have been employed to facilitate the esterification of phenoxyacetic acid, a key transformation in the synthesis of its derivatives. jocpr.com While not directly for the synthesis of the acid itself, these catalytic methods highlight the ongoing efforts to improve the efficiency of related reactions. For instance, a patent for synthesizing phenoxyacetic acid derivatives mentions the use of catalysts like iron oxide or ferric chloride during the halogenation step. google.com The development of catalysts for the direct, regioselective bromination of phenoxyacetic acid remains an area of active research.

Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency. A patented method for synthesizing phenoxyacetic acid derivatives emphasizes the recycling of solvents and wastewater, achieving a utilization rate of over 95% for the recycled solvent and reducing wastewater discharge by more than 95%. google.compatsnap.comwipo.int The use of water as a solvent in organic reactions is a key aspect of green chemistry, and many heterocyclic compounds have been synthesized in aqueous media. researchgate.net

Exploration of Novel Precursors and Reaction Pathways

Research into the synthesis of related halogenated acetic acids has explored various precursors and reaction pathways. For instance, a multi-step synthesis for 2-[(3,4,5-triphenyl)phenyl]acetic acid starts from 2,6-dibromo-4-methylaniline, demonstrating the construction of complex acetic acid derivatives from different starting materials. mdpi.com Another study details synthetic routes to a variety of chiral halogenated acetic acids starting from diethyl malonate. ethz.ch These examples showcase the potential for developing novel synthetic strategies for this compound by exploring unconventional precursors and reaction sequences.

Derivatization and Analog Synthesis of this compound

The synthesis of analogs and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. Methodologies for these syntheses can be broadly categorized into modifications of the aromatic core, transformations of the acetic acid side chain, and the linkage to heterocyclic structures to create hybrid molecules.

Structural Modifications on the Phenoxy Ring

The two bromine atoms on the phenoxy ring of this compound serve as valuable synthetic handles for introducing a wide range of substituents through modern cross-coupling reactions. These transformations allow for the systematic alteration of the electronic and steric properties of the aromatic core, which can significantly influence the biological activity and physical characteristics of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org In the context of this compound, this reaction enables the replacement of one or both bromine atoms with various aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org While specific examples with this compound are not extensively documented in publicly available literature, the reaction is broadly applicable to aryl bromides. For instance, a multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives commences with the Suzuki-Miyaura coupling of phenylboronic acid with 3,4,5-tribromotoluene, demonstrating the feasibility of replacing multiple bromine atoms on an aromatic ring. science.gov

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, facilitating the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the introduction of a diverse array of primary and secondary amines, as well as amides and other nitrogen-containing functionalities, at the positions of the bromine atoms on the phenoxy ring. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination and has been the subject of extensive research to expand the substrate scope and improve reaction efficiency. libretexts.org

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) | Aryl-, heteroaryl-, or alkyl-substituted phenoxyacetic acids |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Amino- or amido-substituted phenoxyacetic acids |

Functionalization of the Acetic Acid Moiety

The carboxylic acid group of this compound is readily amenable to a variety of chemical transformations, most notably the formation of esters and amides. These derivatives are often synthesized to modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of bioactive compounds.

Esterification:

Ester derivatives of this compound can be prepared through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. uakron.edulibretexts.org Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents to facilitate the reaction with alcohols. For instance, the synthesis of various phenylacetic acid esters has been achieved by reacting the corresponding acid with an alcohol in the presence of a dehydrating agent. google.com

Amide Formation:

The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. bath.ac.ukorganic-chemistry.orgresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Aromatic amide derivatives of other acetic acid compounds have been successfully synthesized and evaluated for various biological activities. organic-chemistry.org

| Derivative Type | Synthetic Method | Key Reagents |

| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) |

| Alkylation | Alkyl Halide, Base | |

| Coupling Agent Mediated | Alcohol, Coupling Agent (e.g., DCC) | |

| Amides | Coupling Agent Mediated | Amine, Coupling Agent (e.g., EDCI, HATU) |

| Acyl Chloride Route | Thionyl Chloride or Oxalyl Chloride, Amine |

Synthesis of Heterocyclic Conjugates and Prodrug Analogues

The conjugation of this compound with various heterocyclic moieties represents a strategy to create hybrid molecules with potentially novel biological activities. Heterocycles are prevalent in many pharmaceuticals and can significantly influence the pharmacological profile of a molecule.

The synthesis of such conjugates can be approached by forming a linkage between the acetic acid side chain and a suitable functional group on the heterocyclic ring, often through an amide or ester bond, using the methods described in the previous section. For example, a new thiadiazole compound was synthesized by reacting 3,5-dinitrosalicylic acid with thiosemicarbazide, followed by further reactions to introduce other heterocyclic rings like β-lactams and thiazolidinones. researchgate.net While not a direct example with the target compound, this illustrates a general strategy for building heterocyclic systems from an aromatic acid.

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as solubility, permeability, and metabolic stability. wikipedia.orgnih.govresearchgate.net For this compound, prodrug analogues could be designed by masking the carboxylic acid group as an ester or amide that is designed to be cleaved in vivo to release the active parent drug. The choice of the promoiety is critical and can be tailored to achieve specific delivery or release characteristics. For instance, ester prodrugs of other non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to improve their percutaneous delivery by enhancing their solubility. nih.gov Peptide-drug conjugates (PDCs) represent another advanced prodrug strategy where a peptide is covalently linked to the drug, potentially enabling targeted delivery to specific cells or tissues. nih.gov

| Conjugate/Analogue Type | Synthetic Strategy | Potential Linkage |

| Heterocyclic Conjugates | Coupling of the acetic acid moiety with a functionalized heterocycle | Amide, Ester |

| Prodrug Analogues | Masking the carboxylic acid group with a cleavable promoiety | Ester, Amide, Carbonate |

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Bromine Substituents on Molecular Reactivity and Electronic Properties

The two bromine atoms on the phenyl ring of (3,5-Dibromophenoxy)acetic acid are not mere additions of mass; they fundamentally alter the electronic distribution and steric profile of the molecule, thereby influencing its reactivity and behavior.

Halogenation, the process of introducing halogen atoms into a molecule, can be highly position-specific. The 3,5-substitution pattern on the phenoxy ring is a result of regioselective chemical synthesis. Achieving such specific substitution is crucial as the position of the halogens dramatically affects the molecule's properties. Advanced methods, such as enzymatic halogenation using FAD-dependent halogenases, demonstrate the importance of controlling the precise location of halogen atoms on an aromatic ring. nih.gov This control allows for the fine-tuning of a molecule's electronic and steric characteristics to achieve a desired biological effect. nih.gov

Electronic Effects : The bromine substituents exert a powerful electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This is compounded by p-π conjugation, where the p-orbitals of the bromine atoms interact with the π-electron system of the aryl ring. researchgate.net This interaction can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net A lower HOMO-LUMO gap can indicate higher reactivity. mdpi.com Furthermore, the presence of bromine increases the molecule's polarizability, a key factor in its interaction with biological targets. researchgate.net

Steric Effects : The physical size of the bromine atoms introduces steric hindrance around the molecule. This can influence the molecule's preferred conformation and its ability to fit into the active site of a receptor or enzyme. For instance, X-ray data on related chlorosubstituted phenoxyacetic acids indicate a preference for a specific (syn-syn) conformation, a preference that is influenced by the steric demands of the halogen substituents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that drive efficacy.

For classes of compounds like phenoxyacetic acid derivatives, QSAR models are developed to predict their potential as herbicides or other biologically active agents. mdpi.com Researchers create a series of related compounds (congeners) and measure a specific biological activity. taylorfrancis.com These data are then used to generate mathematical models that relate the activity to calculated physicochemical properties (descriptors). taylorfrancis.com

The reliability of these models is paramount. They are rigorously validated using statistical techniques such as leave-one-out cross-validation to ensure their predictive power. mdpi.comnih.gov For instance, QSAR models for phenoxyacetic acid congeners have been successfully developed to predict properties like penetration through plant cuticles and binding to proteins like human serum albumin. mdpi.com

The predictive power of a QSAR model depends on the choice of physicochemical descriptors. These descriptors quantify various aspects of a molecule's properties. For halogenated aromatic compounds, key descriptors often include those related to lipophilicity, electronic properties, and size. researchgate.netinlibrary.uz

Key descriptors used in the analysis of phenoxyacetic acid derivatives and similar compounds include:

Lipophilicity (log P) : The octanol-water partition coefficient, which indicates how well the compound dissolves in fats and oils versus water. It is crucial for predicting membrane permeability. inlibrary.uz

Polarizability (α) : Describes how easily the electron cloud of the molecule can be distorted, which is important for non-covalent interactions. mdpi.com

Topological Polar Surface Area (TPSA) : Represents the surface area of polar atoms in a molecule, correlating with its ability to permeate biological membranes. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA) : The number of sites on a molecule that can donate or accept a hydrogen bond, which is critical for specific interactions with biological targets. mdpi.comnih.gov

Molecular Weight (MW) : The mass of the molecule.

Number of Rotatable Bonds (NRB) : A measure of the molecule's conformational flexibility. mdpi.com

The following interactive table displays relevant physicochemical descriptors for this compound and its dichloro-analog, illustrating the influence of the halogen type.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| This compound | C8H6Br2O3 | 309.94 | 3.0 | 46.5 | 1 | 3 | 3 |

| (3,5-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | 221.03 | 2.8 | 46.5 | 1 | 3 | 3 |

| Data sourced from PubChem. uni.lunih.gov |

These descriptors are the building blocks of QSAR models, where their values are correlated with biological activity to create a predictive equation. nih.gov For example, models for phenoxyacetic acid congeners have shown that lipophilicity, polarizability, and hydrogen bonding characteristics are key determinants of their biological efficacy. mdpi.comnih.gov

Computational Molecular Design and Ligand-Based Approaches

Modern drug discovery and agrochemical design heavily rely on computational methods to accelerate the process of identifying promising new molecules. Ligand-based approaches use the knowledge of active molecules, like this compound, to design new ones.

A key strategy is scaffold-based drug design. nih.gov In this approach, the core structure of an active molecule, known as the scaffold, is used as a starting point. For this compound, the dibromophenoxy acetic acid moiety would be the scaffold. Advanced computational models, such as those using graph transformers and reinforcement learning, can then explore vast chemical spaces by computationally adding or modifying side chains and functional groups to this scaffold. nih.gov

The goal is to generate novel molecular structures that are predicted to have higher affinity, better selectivity, or improved physicochemical properties. nih.gov The QSAR models developed in the previous step can be used as scoring functions within these design algorithms to rapidly evaluate the millions of potential new compounds, prioritizing the most promising candidates for synthesis and testing. taylorfrancis.com This synergy between QSAR and computational design allows for a more rational and efficient search for novel, active compounds. nih.gov

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For this compound, a hypothetical pharmacophore model can be constructed based on its core structure and by drawing analogies from related classes of compounds.

The key pharmacophoric features of the this compound scaffold are:

An Aromatic Ring: The benzene (B151609) ring serves as a central hydrophobic core. The substitution pattern on this ring is critical for modulating activity.

An Ether Linkage: The phenoxy moiety connects the aromatic ring to the acetic acid side chain, providing a specific spatial orientation and conformational flexibility.

A Carboxylic Acid Group: The acetic acid portion is a key feature, often acting as a hydrogen bond donor and acceptor. Its acidic nature suggests it can engage in ionic interactions with biological targets, such as amino acid residues in a protein's active site.

While specific target interactions for this compound are not extensively documented in publicly available literature, insights can be drawn from related phenoxyacetic acid derivatives, such as the auxins. For instance, in the context of auxin mimics, the carboxylic acid group is known to be essential for binding to the TIR1 receptor protein. The aromatic ring and its substituents then modulate the affinity and specificity of this interaction. nih.govacs.orgresearchgate.net

Computational studies on similar halogenated phenoxyacetic acids, often employing Density Functional Theory (DFT), have shown that the type and position of halogen substituents alter the electronic charge distribution across the molecule. mdpi.comnih.govresearchgate.net This, in turn, affects the molecule's reactivity and its ability to interact with target sites. For this compound, the electron-withdrawing nature of the bromine atoms would influence the acidity of the carboxylic acid and the electrostatic potential of the aromatic ring, which are key determinants in molecular recognition.

A hypothetical pharmacophore model for a target interacting with this compound would likely include a hydrogen bond acceptor/donor site for the carboxylic acid, a hydrophobic pocket to accommodate the dibromophenyl ring, and potentially specific regions that can interact favorably with the bromine atoms through halogen bonding.

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound aims to optimize its biological activity by making targeted chemical modifications. This process relies heavily on the SAR data gathered from previous studies and the insights from pharmacophore modeling. The primary strategies for designing new analogues involve modification of the aromatic ring, the acetic acid side chain, and the ether linkage.

Aromatic Ring Modifications:

The substitution pattern on the phenyl ring is a prime target for modification. The number, type, and position of halogen atoms can be varied to fine-tune activity. For instance, replacing bromine with other halogens like chlorine or fluorine would alter the steric and electronic properties of the molecule. Structure-activity relationship studies on related halogenated compounds have shown that both the nature and the position of the halogen can have a dramatic effect on biological efficacy. researchgate.net

| Compound | Modification | Anticipated Effect on Activity |

| (3,5-Dichlorophenoxy)acetic acid | Replacement of bromine with chlorine | Altered lipophilicity and halogen bonding potential, potentially leading to different target affinity. |

| (3,5-Difluorophenoxy)acetic acid | Replacement of bromine with fluorine | Significant change in electronic properties and reduced steric bulk, which could impact binding specificity. |

| (2,4-Dibromophenoxy)acetic acid | Alteration of bromine positions | Change in the overall shape and dipole moment of the molecule, likely affecting how it fits into a binding site. |

Acetic Acid Side Chain Modifications:

The carboxylic acid moiety is often essential for activity, but its properties can be modulated. Esterification or amidation of the carboxylic acid can create prodrugs, which may have improved membrane permeability and are then hydrolyzed in vivo to release the active acidic form. nih.govucsd.edu This "proauxin" or prodrug strategy can be a powerful tool for enhancing the delivery of the active compound to its site of action. nih.govucsd.edu

Furthermore, the length of the alkyl chain connecting the ether oxygen to the carboxyl group can be extended or shortened to probe the spatial requirements of the binding site.

Table of Potential Side Chain Derivatives and Their Rationale

| Derivative | Modification | Design Rationale |

|---|---|---|

| Methyl (3,5-Dibromophenoxy)acetate | Esterification of the carboxylic acid | Prodrug strategy to improve cellular uptake. |

| 2-(3,5-Dibromophenoxy)acetamide | Amidation of the carboxylic acid | Alteration of hydrogen bonding capacity and potential for new interactions with the target. |

Synthesis of Novel Derivatives:

The synthesis of these novel derivatives typically involves well-established chemical reactions. The core this compound structure can be synthesized via the Williamson ether synthesis, where 3,5-dibromophenol (B1293799) is reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the ester.

Libraries of derivatives can be created by using a variety of substituted phenols and different haloalkanoic acids. google.comjetir.orgnih.govinventivapharma.com More advanced synthetic routes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce a wider range of substituents onto the aromatic ring. inventivapharma.com

By systematically synthesizing and testing these new derivatives, researchers can build a comprehensive SAR profile for the this compound scaffold. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new chemical entities with desired therapeutic or agrochemical properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of (3,5-Dibromophenoxy)acetic acid by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR for Structural Elucidation and Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the carboxylic acid proton are expected.

The aromatic region would display two signals corresponding to the two types of protons on the dibrominated phenyl ring. The proton at the C4 position (H-4), situated between two bromine atoms, is expected to appear as a triplet due to coupling with the two equivalent protons at the C2 and C6 positions. The protons at C2 and C6 (H-2/H-6), being chemically equivalent, would appear as a doublet, coupling with the single H-4 proton.

The methylene protons (-O-CH₂-) of the acetic acid moiety are deshielded by the adjacent oxygen atom and would appear as a distinct singlet further downfield than typical alkyl protons. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm. Its signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~7.2 - 7.4 | Doublet (d) | 2H |

| H-4 | ~7.1 - 7.3 | Triplet (t) | 1H |

| -O-CH₂- | ~4.6 - 4.8 | Singlet (s) | 2H |

| -COOH | >10 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and concentration.

Carbon-13 NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, revealing the carbon skeleton and the hybridization state of each carbon.

The spectrum would show a signal for the carbonyl carbon (-C=O) of the carboxylic acid group at a characteristic downfield position (typically 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range. The carbon atom attached to the ether oxygen (C-1) would be the most downfield of the aromatic signals. The carbons directly bonded to the bromine atoms (C-3 and C-5) would show a distinct shift, while the remaining aromatic carbons (C-2, C-4, C-6) would have their own characteristic resonances. The methylene carbon (-O-CH₂-) would be found in the aliphatic region, typically around 65-70 ppm, influenced by the adjacent ether oxygen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-1 | ~158 |

| C-3, C-5 | ~123 |

| C-2, C-6 | ~125 |

| C-4 | ~115 |

| -O-CH₂- | ~66 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and concentration.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. For this compound, a key correlation would be observed between the H-4 proton and the H-2/H-6 protons, confirming their adjacent positions on the aromatic ring. No correlations would be seen for the methylene and carboxylic acid protons as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-2/H-6 signal to the C-2/C-6 carbon signal, the H-4 signal to the C-4 carbon signal, and the methylene proton signal (-O-CH₂-) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. Key expected correlations include:

A cross-peak between the methylene protons (-O-CH₂-) and the aromatic C-1 carbon, confirming the ether linkage.

A correlation between the methylene protons and the carbonyl carbon (C=O), establishing the acetic acid side chain structure.

Correlations from the H-2/H-6 protons to the C-4 and C-1 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. The molecular formula of the compound is C₈H₆Br₂O₃. HRMS can measure the molecular mass with very high accuracy (typically to four or five decimal places), allowing for the unequivocal confirmation of this formula. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) that is a definitive signature for dibrominated compounds.

Table 3: Predicted HRMS Data for this compound (C₈H₆Br₂O₃)

| Adduct / Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M-H]⁻ | C₈H₅Br₂O₃⁻ | 306.8611 |

| [M+H]⁺ | C₈H₇Br₂O₃⁺ | 308.8757 |

| [M+Na]⁺ | C₈H₆Br₂O₃Na⁺ | 330.8576 |

Data sourced from PubChem predictions. uni.lu The values correspond to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides further evidence for the proposed structure. For this compound, common fragmentation pathways would include:

Loss of the carboxyl group: Cleavage of the C-C bond in the side chain can lead to the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion.

Alpha-cleavage of the ether: A primary fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of the stable 3,5-dibromophenoxy radical or a 3,5-dibromophenate ion. The charge may also be retained on the carboxymethyl fragment ([CH₂COOH]⁺, m/z 59).

Loss of the entire side chain: Cleavage of the ether bond can result in the loss of the entire acetic acid side chain, leading to a prominent peak corresponding to the 3,5-dibromophenol (B1293799) fragment.

The resulting spectrum would be a unique fingerprint for the molecule, with the masses of the fragments helping to piece together the structural puzzle.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Mass-to-Charge Ratio (m/z) | Plausible Origin |

| [C₆H₃Br₂O]⁺ | 249/251/253 | M⁺ - •CH₂COOH |

| [C₈H₅Br₂O₂]⁺ | 291/293/295 | M⁺ - •OH |

| [C₇H₆Br₂O]⁺ | 264/266/268 | M⁺ - CO₂ |

| [CH₂COOH]⁺ | 59 | Cleavage of ether bond |

Note: m/z values reflect the isotopic pattern of two bromine atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups.

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its three main components: the substituted aromatic ring, the ether linkage, and the carboxylic acid moiety. The presence of heavy bromine atoms influences the fingerprint region of the spectra.

Key functional group vibrations for this compound are expected in the following regions:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching (in dimer) | 3300 - 2500 | A very broad and strong absorption in the IR spectrum due to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to medium intensity absorptions. |

| C-H (CH₂) | Asymmetric & Symmetric Stretching | 2960 - 2850 | Typically two distinct bands. |

| C=O (Carboxylic Acid) | Stretching (in dimer) | 1720 - 1700 | Strong, sharp absorption in the IR. The frequency is lowered due to hydrogen bonding. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands of variable intensity. |

| C-O (Ether) | Asymmetric & Symmetric Stretching | 1275 - 1200 (Aryl-O) & 1075-1020 (Alkyl-O) | Strong absorptions. |

| O-H (Carboxylic Acid) | Bending (in-plane) | 1440 - 1395 | Medium intensity, often overlaps with CH₂ bending. |

| C-Br (Aryl) | Stretching | 680 - 515 | Strong to medium absorption in the low-frequency region. |

This table is generated based on established infrared spectroscopy correlation tables and data for analogous compounds. docbrown.infonih.govdocbrown.info

The analysis of the vibrational sequence pattern associated with the carboxymethyl group (–OCH₂COOH) is crucial for a complete assignment of the spectra. nih.gov

Conformational Analysis and Intermolecular Interactions

In the condensed phase, carboxylic acids like this compound predominantly exist as hydrogen-bonded dimers. This strong intermolecular interaction is readily observable through vibrational spectroscopy. The most prominent evidence is the extremely broad O-H stretching band observed in the IR spectrum, typically centered around 3000 cm⁻¹. This breadth is a hallmark of the strong hydrogen bonds that stabilize the cyclic dimer structure. dtic.mil

The formation of this dimer also influences the carbonyl (C=O) stretching frequency. Compared to a theoretical monomeric state, the C=O stretching vibration in the hydrogen-bonded dimer shifts to a lower wavenumber (red-shifts), typically appearing in the 1720-1700 cm⁻¹ range, due to the weakening of the C=O bond. soken.ac.jp Low-frequency Raman spectroscopy can also provide evidence for the formation of molecular complexes and hydrogen-bonded clusters. soken.ac.jp Computational studies on related phenoxyacetic acids have been used to analyze the vibrational modes and confirm the dimeric structures. nih.gov

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier method for the quantitative analysis of phenoxyacetic acids. nih.gov A validated HPLC method allows for precise determination of the concentration of this compound in a sample.

A typical HPLC method would employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and a polar organic solvent, most commonly acetonitrile. researchgate.net To ensure sharp, symmetrical peaks and reproducible retention times for the acidic analyte, the mobile phase is typically acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound. nih.gov Detection is commonly performed using a UV or diode-array detector (DAD) set to a wavelength where the aromatic ring exhibits strong absorbance. bohrium.com

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Method validation would establish linearity, with coefficients of determination (R²) expected to be ≥ 0.999. mdpi.comnih.gov Limits of detection (LOD) and quantification (LOQ) would also be determined to define the sensitivity of the assay. mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the thermal instability of the free carboxylic acid group. researchgate.net Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis. nih.gov

Common derivatization strategies for carboxylic acids include esterification. This can be achieved by reaction with agents like:

Methylating agents (e.g., dimethyl sulfate) to form the methyl ester. researchgate.net

Silylating agents to form silyl (B83357) esters. Trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) derivatives are widely used due to their excellent volatility and chromatographic properties. researchgate.netnih.gov

Once derivatized, the resulting ester can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that confirms its identity. The mass spectrum of a TBDMS derivative, for example, is often characterized by a prominent ion corresponding to the loss of the t-butyl group ([M-57]⁺). researchgate.net This combination of chromatographic retention time and mass spectral data provides high specificity for identification and quantification. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of related phenoxyacetic and carboxylic acids allows for a well-founded prediction of its solid-state architecture. researchgate.netajchem-b.com

Expected Crystal Data Parameters:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Interactions | O-H···O hydrogen bonds forming R²₂(8) dimers |

| Data Provided | Atomic coordinates, bond lengths, bond angles, torsion angles, packing diagrams |

This table is based on crystallographic data for analogous compounds like (4-methoxyphenyl)acetic acid and 3,4-dimethoxyphenylacetic acid. researchgate.netajchem-b.com

Crystal Structure Analysis and Intermolecular Packing

No experimental data is available to describe the crystal system, space group, unit cell dimensions, or the specific intermolecular packing arrangement of this compound.

Confirmation of Stereochemistry and Bond Lengths/Angles

Without a determined crystal structure, there is no experimental confirmation of the compound's stereochemistry or a source for precise bond lengths and angles.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties and Metal Complexation Studies

The investigation into how (3,5-Dibromophenoxy)acetic acid interacts with metal ions is fundamental to understanding its potential in crystal engineering and the development of new materials.

Coordination Modes and Donor Atom Preferences

This compound primarily utilizes the oxygen atoms of its carboxylate group to coordinate with metal ions. It demonstrates versatility by adopting monodentate, bidentate, and bridging coordination modes. In the monodentate fashion, a single oxygen atom from the carboxylate group binds to a metal center. When acting as a bidentate ligand, both oxygen atoms can chelate to one metal ion or bridge two separate metal ions. The ether oxygen, however, typically remains uncoordinated due to its lower basicity. The preferred coordination mode is influenced by factors such as the metal ion's nature, the presence of other ligands, and reaction conditions. mdpi.commdpi.com

Stoichiometry and Stability of Metal-Ligand Complexes

The stoichiometry of the resulting metal complexes can vary, with 1:2 metal-to-ligand ratios being frequently observed. The stability of these complexes is contingent on the strength of the metal-ligand bond, which is influenced by the metal ion's size and charge.

Influence of Metal Ion on Coordination Geometry

The identity of the metal ion plays a pivotal role in dictating the coordination geometry of the complex. For instance, metal ions that favor an octahedral geometry will coordinate with the necessary number of ligands and/or solvent molecules to achieve this arrangement. The inherent flexibility of the this compound ligand enables it to accommodate the preferred coordination environments of various metal ions, resulting in a diverse array of three-dimensional supramolecular architectures. mdpi.com

Chelation and Polydentate Behavior of this compound

The capacity of this compound to form chelate rings is a significant aspect of its coordination chemistry.

Formation of Chelate Rings

Chelation occurs when both oxygen atoms of the carboxylate group bind to the same metal ion, forming a stable ring structure. This mode of binding is often favored due to the chelate effect, which results in enhanced thermodynamic stability of the complex. The size of the chelate ring is a crucial determinant of its stability.

Thermodynamic and Kinetic Aspects of Chelation

The formation of chelate complexes is a reversible process, with its thermodynamic stability quantified by the formation constant. The chelate effect leads to a more negative Gibbs free energy change for complex formation compared to analogous monodentate ligands. Kinetically, chelation can be a stepwise process, involving the initial coordination of one donor atom followed by the subsequent ring-closing step.

Supramolecular Assembly and Host-Guest Chemistry

The self-assembly of this compound and its participation in host-guest systems are driven by a delicate balance of intermolecular forces. These interactions dictate the formation of ordered structures in the solid state and in solution, and can be harnessed to create functional materials.

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded nanostructures is a cornerstone of supramolecular chemistry. For this compound, the key non-covalent interactions at play are hydrogen bonding and π-π stacking.

π-π Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, contribute to the stability of the supramolecular assembly. sioc-journal.cn The presence of electron-withdrawing bromine atoms on the phenyl ring can influence the nature and strength of these stacking interactions. In some structures involving brominated aromatic compounds, Br···O contacts and π-π stacking have been observed to dominate the crystal packing, leading to the formation of corrugated sheets and three-dimensional networks. nih.gov

The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular architecture. The directional nature of hydrogen bonds provides the primary framework, which is then further stabilized and organized by the less directional but significant π-π stacking forces.

Macrocyclic hosts, such as cyclodextrins and calixarenes, are renowned for their ability to encapsulate guest molecules within their cavities, leading to the formation of host-guest or inclusion complexes. nih.govmdpi.com This complexation can significantly alter the physicochemical properties of the guest molecule.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. uc.pt This structure makes them ideal hosts for a wide range of guest molecules, particularly those with hydrophobic moieties. nih.gov The formation of an inclusion complex with a cyclodextrin (B1172386) can enhance the solubility, stability, and bioavailability of the guest. mdpi.com

While direct studies on the complexation of this compound with cyclodextrins are not prevalent in the reviewed literature, the general principles of host-guest chemistry suggest that such complexation is feasible. The dibromophenoxy group of the molecule would likely be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic acetic acid group could interact with the hydroxyl groups on the rim of the CD. The stoichiometry of such complexes can vary, with 1:1 and 2:1 host-guest ratios being common. nih.gov

The formation and stability of these complexes can be studied using various analytical techniques, including spectroscopy and microcalorimetry, which can provide information on the binding constants and thermodynamic parameters of the interaction. nih.gov

Table 1: Potential Host-Guest Complexation Parameters of this compound with β-Cyclodextrin (Hypothetical)

| Parameter | Expected Value/Observation | Rationale |

| Stoichiometry | 1:1 or 2:1 | Based on the size of the guest molecule and the cavity of β-cyclodextrin. |

| Binding Constant (K) | Moderate to High | The hydrophobic dibromophenyl group is expected to have a good affinity for the cyclodextrin cavity. |

| Driving Forces | Hydrophobic interactions, van der Waals forces | The primary interactions driving the inclusion of the nonpolar part of the guest into the nonpolar cavity of the host. |

| Characterization | Changes in UV-Vis, NMR, and fluorescence spectra | Encapsulation alters the microenvironment of the guest molecule, leading to observable spectral shifts. |

This table is based on general principles of host-guest chemistry and data from similar compounds, as direct experimental data for this compound was not found in the surveyed literature.

Supramolecular systems that can respond to external stimuli, such as changes in pH, light, or temperature, are of great interest for the development of "smart" materials. The incorporation of this compound into such systems could impart specific functionalities.

pH-Responsive Systems: The carboxylic acid group of this compound makes it an ideal candidate for incorporation into pH-responsive systems. nih.govmdpi.com At pH values below its pKa, the carboxylic acid will be protonated and can act as a hydrogen bond donor. At pH values above its pKa, it will be deprotonated to the carboxylate anion, which can participate in ionic interactions. This pH-dependent change in ionization state can be used to trigger the assembly or disassembly of a supramolecular structure. For example, hydrogels containing carboxylic acid groups can swell or shrink in response to pH changes, allowing for the controlled release of an encapsulated molecule. nih.gov

Photoresponsive Systems: While there is no direct evidence of this compound being used in photoresponsive systems, the principles of their design could be applied. Photoresponsive systems often incorporate photoisomerizable units, such as azobenzenes, which can change their shape and properties upon irradiation with light of a specific wavelength. nih.gov One could envision synthesizing derivatives of this compound that incorporate such a photoswitchable moiety, thereby enabling photo-control over its self-assembly or host-guest binding properties.

The development of stimuli-responsive systems based on this compound remains an area with potential for future research, offering pathways to new functional materials for a variety of applications.

Biological and Biochemical Research Applications Mechanistic Focus

Investigations into Cellular and Molecular Mechanisms of Action

Detailed studies focusing on the specific molecular interactions of (3,5-Dibromophenoxy)acetic acid are not readily found in the current body of scientific literature. The following subsections outline the areas where specific data is presently lacking.

Enzyme Interaction and Inhibition Studies

There is a scarcity of published research detailing the specific interactions of this compound with enzymes. Consequently, information regarding specific molecular targets and the modulation of signaling pathways through enzyme inhibition is not available.

Receptor Binding and Allosteric Modulation

Specific data on the binding of this compound to cellular receptors is not described in the available literature. Therefore, any potential for this compound to act as a receptor agonist, antagonist, or allosteric modulator remains uncharacterized.

Interference with Cellular Processes and Pathways

The effects of this compound on specific cellular processes and pathways have not been a significant subject of published research. The molecular mechanisms through which it might interfere with cellular functions are currently unknown.

Antimicrobial Research: Mechanistic Insights

While related compounds have been investigated for their antimicrobial properties, specific mechanistic studies on how this compound exerts antibacterial or antifungal effects are not present in the available scientific literature.

Antibacterial Mechanisms

There is no specific information available detailing the antibacterial mechanisms of this compound. Studies identifying its target pathways in specific bacterial strains have not been found.

Antifungal Mechanisms

The mode of action of this compound against fungal strains has not been elucidated in the available research. Mechanistic insights into its potential antifungal activity are therefore unavailable.

Antiviral Mechanisms

While direct studies on the antiviral mechanisms of this compound are limited, the broader class of phenoxyacetic acid derivatives has been a subject of interest in antiviral research. The primary focus of such research is to identify compounds that can inhibit viral replication or target specific viral enzymes essential for the life cycle of a virus. Pro-inflammatory cytokines, for instance, are crucial in the early response against viral infections by enhancing the infiltration of lymphocytes to the site of infection. thermofisher.com

Anti-inflammatory Research: Mechanistic Insights

The anti-inflammatory potential of compounds related to this compound has been explored, with research pointing towards the modulation of key inflammatory pathways and mediators.

Modulation of Inflammatory Pathways and Mediators

Research into related compounds has shown that they can mitigate inflammatory responses. For instance, in studies of acetic acid-induced colitis, certain therapeutic agents have been shown to reduce inflammation by modulating the NF-κB/NLRP3 inflammasome pathway. nih.gov This pathway is critical in the production of pro-inflammatory cytokines. Other studies have demonstrated that certain compounds can alleviate inflammatory manifestations by reducing levels of nitric oxide (NO), myeloperoxidase (MPO), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, the modulation of the TGF-β/P-EGFR and NF-κB inflammatory pathways has been identified as a key mechanism in inhibiting acetic acid-induced ulcerative colitis in rats. nih.gov

Targeting Pro-inflammatory Enzymes or Cytokines

A key aspect of anti-inflammatory research is the targeting of pro-inflammatory enzymes and cytokines. Pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are central to coordinating cell-mediated immune responses. thermofisher.com Studies on related indole-3-acetic acid have shown that it can attenuate the secretion of pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated macrophages. mdpi.comnih.gov This effect is partly attributed to the induction of Heme Oxygenase-1 (HO-1). mdpi.comnih.gov Additionally, the expression of genes for iNOS and COX-2, key enzymes in the inflammatory process, has been shown to be decreased by treatment with related compounds in models of ulcerative colitis. nih.gov

Anticancer Research: Mechanistic Insights in Cell Lines

The potential of this compound derivatives as anticancer agents has been investigated in various cancer cell lines, with a focus on their antiproliferative activity and their ability to induce programmed cell death.

Studies on Antiproliferative Activity in Cancer Cell Lines

Studies on brominated compounds have shown varied antiproliferative activity. For example, a brominated coelenteramine derivative, Clm-1, demonstrated anticancer activity against both prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC50 values of 24.3 µM and 21.6 µM, respectively. nih.gov In contrast, other closely related compounds, Clm-2 and Clm-3, showed no significant cytotoxic potential against these cell lines. nih.gov This highlights the importance of the specific molecular structure in determining anticancer activity. Other research has identified indole–isatin molecular hybrids with potent antiproliferative activity, with some compounds showing IC50 values as low as 1.69 µM, which is significantly more potent than the standard chemotherapeutic agent sunitinib (B231) (IC50 = 8.11 µM). nih.gov

Interactive Data Table: Antiproliferative Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) | Source |

| Clm-1 | PC-3 (Prostate) | 24.3 | nih.gov |

| Clm-1 | MCF-7 (Breast) | 21.6 | nih.gov |

| Compound 5o | - | 1.69 | nih.gov |

| Compound 5w | - | 1.91 | nih.gov |

| Sunitinib | - | 8.11 | nih.gov |

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

A key mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) or cell cycle arrest. Research on dibromoacetic acid (DBAA) has shown that it can induce apoptosis in thymocytes by causing a G0/G1 arrest in the cell cycle. nih.gov This is associated with an increase in intracellular calcium levels and the expression of Fas/FasL proteins, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov In other studies, acetic acid has been shown to induce a mitochondria-dependent apoptotic cell death in Saccharomyces cerevisiae. nih.gov Furthermore, some anticancer compounds have been found to cause cell cycle arrest at the G2/M phase. frontiersin.orgplos.org This arrest can be mediated by the p53 network, leading to the inactivation of the cdc2-cyclinB1 complex. plos.orgnih.gov

Limited Public Research on the Specific Biological Activities of this compound

Phenoxyacetic acids, as a chemical group, are known to mimic the effects of auxin, a critical plant hormone that regulates numerous aspects of growth and development. The position and nature of substituents on the phenyl ring of these compounds are known to be critical for their biological activity. For instance, substitutions at the 2- and 4-positions of the ring are common in many commercially significant herbicides. While substitution at the 3-position is structurally tolerated, it has been noted in broader structure-activity relationship studies to potentially lead to reduced auxin-like activity compared to other isomers.

Despite this general understanding, specific investigations into how this compound functions as a phytohormone mimic, such as a strigolactone mimic or an auxin analogue, are not prominently featured in available scientific literature. Consequently, detailed mechanisms of how this particular compound modulates plant growth, including its effects on seed germination, root elongation, and other physiological processes, remain largely uncharacterized in publicly accessible research.

Further research would be necessary to elucidate the specific interactions of this compound with plant hormone receptors and to understand the downstream signaling pathways it may trigger. Without such dedicated studies, a comprehensive and scientifically detailed account of its biological and biochemical research applications with a mechanistic focus cannot be provided at this time.

Environmental Chemistry and Degradation Studies

Abiotic Degradation Pathways and Kinetics

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For many organic compounds in the environment, this primarily involves photochemical and hydrolytic degradation.

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic and atmospheric environments, this can be a significant degradation pathway for organic pollutants. For phenoxyacetic acids, photolysis can proceed through various mechanisms, including the cleavage of the ether bond or the dehalogenation of the aromatic ring.

Currently, there are no specific studies available in the peer-reviewed literature that detail the photochemical degradation mechanisms or kinetics of (3,5-Dibromophenoxy)acetic acid in either aquatic or atmospheric environments. Research on structurally similar compounds, such as polybrominated diphenyl ethers, has shown that photolytic debromination can occur. However, without direct experimental data, the specific photoproducts and degradation rates for this compound remain unknown.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. The ether linkage in phenoxyacetic acids can be susceptible to hydrolysis under certain conditions.

Specific data on the hydrolytic stability of this compound is not currently available. Therefore, its half-life in aqueous environments at different pH values and temperatures has not been determined. Consequently, the identity of any potential hydrolytic transformation products is also unknown.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic substances by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental contaminants.

Microbial Transformation and Biodegradation Pathways

The biodegradation of halogenated phenoxyacetic acids like 2,4-D has been extensively studied, revealing specific microbial pathways and the genes encoding the responsible enzymes. These pathways often involve the cleavage of the ether linkage and subsequent degradation of the aromatic ring.

However, there is a lack of research specifically investigating the microbial transformation and biodegradation pathways of this compound. It is plausible that microorganisms capable of degrading other brominated or chlorinated phenoxyacetic acids might also transform this compound, but this has not been experimentally verified. The specific microbial consortia or isolated strains that can utilize this compound as a carbon source have not been identified.

Enzymatic Degradation Processes

The initial steps in the biodegradation of phenoxyacetic acids are catalyzed by specific enzymes, such as dioxygenases that cleave the ether bond. For example, the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/α-ketoglutarate-dioxygenase, is well-characterized in the degradation of 2,4-D.

There are no studies that have identified or characterized the specific enzymes involved in the degradation of this compound. Research is needed to determine if existing enzyme systems for other phenoxyacetic acids can act on this compound or if novel enzymatic pathways are involved.

Environmental Transport and Fate Modeling

Environmental fate models use a compound's physical and chemical properties along with environmental parameters to predict its distribution and persistence in various environmental compartments (air, water, soil, sediment). Key parameters for such models include water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc), in addition to degradation rates.

While some basic physicochemical properties for this compound may be available in chemical databases, the lack of data on its abiotic and biotic degradation rates prevents the development of accurate environmental transport and fate models. Without this information, it is not possible to predict its persistence, mobility, or potential for bioaccumulation in the environment.

Adsorption and Desorption in Soil and Sediment Systems

The environmental fate of this compound in terrestrial and aquatic systems is significantly influenced by its adsorption and desorption behavior in soil and sediment. The interaction of this compound with soil and sediment particles governs its mobility, bioavailability, and ultimately its potential for leaching into groundwater or transport into aquatic environments.

The primary mechanisms controlling the adsorption of this compound to soil and sediment are linked to its chemical structure, which includes a carboxylic acid functional group and two bromine atoms on the phenoxy ring. The degree of adsorption is highly dependent on the pH of the surrounding medium and the organic matter content of the soil or sediment.

At environmentally relevant pH values, the carboxylic acid group of this compound will be predominantly deprotonated, resulting in an anionic form. This negatively charged species can interact with positively charged sites on soil minerals and organic matter. However, repulsion from negatively charged clay surfaces and organic colloids can also occur, which can limit adsorption.

Organic matter plays a crucial role in the adsorption of this compound. The compound can partition into the organic fraction of soil and sediment through hydrophobic interactions between its brominated aromatic ring and the nonpolar components of soil organic matter. Hydrogen bonding between the carboxylic acid group and functional groups within the organic matter can also contribute to its retention.

The desorption of this compound is the reverse process, where the compound is released from the soil or sediment back into the solution phase. The extent of desorption is influenced by the same factors that control adsorption, including pH and organic matter content. Hysteresis, a phenomenon where the desorption isotherm does not follow the same path as the adsorption isotherm, is often observed, indicating that a fraction of the adsorbed compound is resistant to release. This can be due to slow diffusion into micropores of soil aggregates or strong binding to specific sites within the organic matter matrix.

Table 1: Factors Influencing Adsorption and Desorption of this compound

| Factor | Influence on Adsorption | Influence on Desorption |

| Soil/Sediment pH | Decreased adsorption at higher pH due to increased negative charge of the molecule and soil colloids. | Increased desorption at higher pH. |

| Organic Matter Content | Increased adsorption due to hydrophobic interactions and hydrogen bonding. | Decreased desorption with higher organic matter content. |

| Clay Content and Type | Can contribute to adsorption through interactions with mineral surfaces, but may also cause repulsion if surfaces are negatively charged. | Influenced by the strength of binding to clay minerals. |

Volatilization and Atmospheric Distribution

The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant. The vapor pressure of this compound is relatively low, which is characteristic of many organic acids. This is due to the energy required to break the intermolecular forces, including hydrogen bonds, in its solid or liquid state.

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between the air and water at equilibrium. A low Henry's Law constant indicates a preference for the aqueous phase over the gaseous phase. For ionizable compounds like this compound, the effective Henry's Law constant is pH-dependent. At higher pH values, where the compound exists predominantly in its anionic form, its volatility is significantly reduced because ionic species are non-volatile.

Therefore, under typical environmental conditions, the volatilization of this compound from moist soil or water bodies is expected to be a minor transport pathway. The compound will largely remain in the soil and water compartments.

While direct volatilization may be limited, atmospheric distribution could potentially occur through other mechanisms. For instance, the compound could be associated with airborne particulate matter, such as dust or aerosols, and be transported over distances in the atmosphere. This form of transport would be dependent on meteorological conditions and the characteristics of the particulate matter.

Biomagnification and Bioconcentration Potential (mechanistic aspects)

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment (typically water) and accumulates in its tissues to a concentration higher than that in the environment. Biomagnification is the process by which the concentration of a chemical increases in organisms at successively higher levels in a food chain.

The potential for this compound to bioconcentrate and biomagnify is largely determined by its physicochemical properties, particularly its lipophilicity, which is often expressed as the octanol-water partition coefficient (Kow). Chemicals with high Kow values tend to be more lipophilic and have a greater affinity for the fatty tissues of organisms.

The presence of the two bromine atoms on the aromatic ring of this compound increases its lipophilicity compared to the non-brominated parent compound, phenoxyacetic acid. However, the presence of the polar carboxylic acid group significantly influences its partitioning behavior.

At physiological pH, the carboxylic acid group will be ionized, making the molecule more water-soluble and less likely to partition into lipids. This ionization greatly reduces the potential for bioconcentration in aquatic organisms. The anionic form of the molecule is less able to passively diffuse across biological membranes, which is a primary mechanism for the uptake of lipophilic compounds.

Therefore, from a mechanistic standpoint, this compound is not expected to significantly bioconcentrate in organisms. Consequently, the potential for biomagnification through the food web is also considered to be low. While the compound may be ingested by organisms, its relatively high water solubility and ionized state at physiological pH would facilitate its excretion rather than its accumulation in fatty tissues.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the intrinsic properties of phenoxyacetic acid derivatives. researchgate.net These calculations provide a foundational understanding of the molecule's electronic nature and how it influences its chemical behavior.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

For phenoxyacetic acid derivatives, the HOMO is typically formed by the overlap of pz orbitals of the carbon and oxygen atoms in the phenoxy group, while the LUMO is also constituted by the overlap of pz orbitals within the aromatic ring and the carboxylic acid group. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more reactive. nih.gov DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, are a standard method for determining these quantum chemical properties. nih.gov

Table 1: Predicted Electronic Properties of (3,5-Dibromophenoxy)acetic acid

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Data not available | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Reflects chemical reactivity and kinetic stability. researchgate.netnih.gov |

| Ionization Potential | Data not available | Energy required to remove an electron. |

| Electron Affinity | Data not available | Energy released when an electron is added. |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These calculations can help in the assignment of experimental NMR spectra. The chemical shifts are sensitive to the molecular geometry and the electronic environment of the nuclei. ucl.ac.uk

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net These predicted frequencies, when scaled appropriately, often show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.netrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. reddit.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Bands | Experimental Correlation |

| ¹H NMR | Data not available | Can be compared to experimental spectra for signal assignment. pitt.eduhmdb.cacarlroth.comhmdb.ca |

| ¹³C NMR | Data not available | Aids in the structural elucidation by assigning carbon signals. ucl.ac.uk |

| IR | Data not available | Correlates with experimental FT-IR data to assign vibrational modes. researchgate.netresearchgate.net |

| UV-Vis | Data not available | Predicts electronic transitions and absorption wavelengths. reddit.com |

Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. For instance, metadynamics simulations combined with Born-Oppenheimer molecular dynamics can be used to understand processes like deprotonation in different environments. amazonaws.com These studies reveal the free energy barriers of such reactions and the role of the surrounding solvent molecules. amazonaws.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the flexibility of the molecule. The analysis of radial distribution functions (RDFs) from MD simulations can reveal the spatial arrangement of atoms and the nature of intermolecular interactions. researchgate.net For instance, the distance between specific atoms can indicate the presence of different types of bonding, with bond lengths typically less than 3.5 Å for chemisorption and greater than 3.5 Å for physisorption. researchgate.net

MD simulations are a powerful tool for studying the dynamic interactions between a ligand, such as this compound, and a biological receptor. nih.gov These simulations can provide insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. nih.gov By observing the dynamics of the ligand in the binding pocket, it is possible to understand the key interactions that contribute to binding affinity and efficacy. nih.gov For example, simulations can reveal whether a ligand adopts a single stable binding mode or samples multiple conformations within the binding site. nih.gov

Docking and Binding Affinity Predictions

Computational docking and binding affinity predictions are powerful tools in drug discovery and molecular biology. They are used to forecast how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme, at the molecular level. This predictive capability can guide the synthesis of new compounds and help to elucidate the mechanisms of action for existing ones.

Prediction of Binding Modes to Biological Targets

Currently, there are no specific published studies that predict the binding modes of this compound to any biological targets. Such a study would involve the use of computational docking software to place the molecule into the binding site of a target protein and predict its most likely conformation and orientation. The results would typically be presented in terms of specific amino acid interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Given its structural similarity to other compounds, it is plausible to hypothesize potential biological targets. For instance, some phenoxyacetic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Additionally, its structural resemblance to thyroid hormone analogs suggests that it could potentially interact with thyroid hormone receptors. nih.govelsevier.es However, without specific docking studies on this compound, any discussion of its binding modes remains speculative.

Theoretical Estimation of Binding Energies

The theoretical estimation of binding energies, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a quantitative measure of the predicted affinity of a ligand for its target. As with binding mode predictions, there is no available data in the scientific literature that provides theoretical binding energy estimations for this compound to any specific biological target.

Table of Potential, but Unconfirmed, Biological Targets for this compound Based on Structural Analogs

| Potential Biological Target | Rationale Based on Structural Analogs | Citation for Analog Studies |